REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:9])=[C:3](\[C:7]#[N:8])/[C:4](=[S:6])[NH2:5].OO>CO>[NH2:5][C:4]1[S:6][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]
|
Name
|
|
Quantity
|
111 g
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Type
|
reactant
|
Smiles
|
N/C(=C(/C(N)=S)\C#N)/C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 3 h after which the TLC
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the completion of the addition the mixture
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Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to 300 ml in a rotary evaporator
|
Type
|
TEMPERATURE
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Details
|
cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The crystallized product was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105.63 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |